4-(Phenylethynyl)piperidine hydrochloride

概要

説明

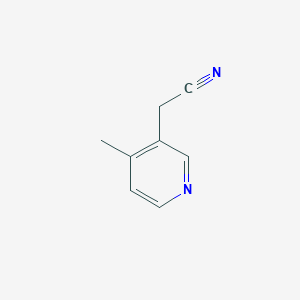

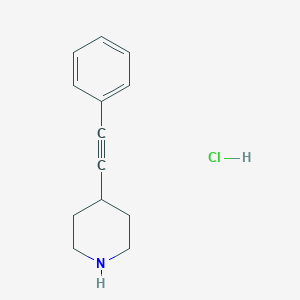

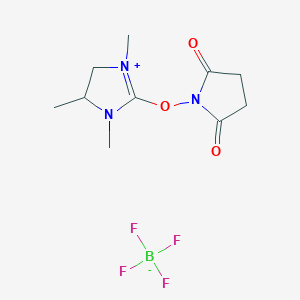

4-(Phenylethynyl)piperidine hydrochloride is a chemical compound . It features a benzene ring bound to a piperidine ring . Piperidine is an organic compound with the molecular formula (CH2)5NH . This heterocyclic amine consists of a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–) .

Synthesis Analysis

The synthesis of 4-(Phenylethynyl)piperidine hydrochloride involves a sequence of C-H and C-C bond functionalizations . A highly enantioselective, catalytic three-component coupling of aldehydes, alkynes, and 4-piperidone hydrochloride hydrate affords the corresponding tertiary propargylamines in useful yields . A selective cleavage of the piperidone protecting group is possible using either ammonia/EtOH or a polymer-supported scavenger amine .Molecular Structure Analysis

The molecular structure of 4-(Phenylethynyl)piperidine hydrochloride consists of a benzene ring bound to a piperidine ring . The molecular formula is C13H16ClN and the molecular weight is 221.73 .Chemical Reactions Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis

Piperidine is a clear, colorless liquid that has a characteristic odor . It is miscible with water and many organic solvents, indicating its highly polar nature .科学的研究の応用

1. Anti-Acetylcholinesterase Activity

4-(Phenylethynyl)piperidine hydrochloride derivatives exhibit significant anti-acetylcholinesterase (anti-AChE) activity. Notably, the introduction of bulky moieties and specific groups enhances this activity, making these compounds potent inhibitors of acetylcholinesterase. This is particularly notable in the context of developing antidementia agents, as enhanced AChE inhibition can lead to increased acetylcholine content in the brain, beneficial in treating dementia-related conditions (Sugimoto et al., 1990).

2. Crystal and Molecular Structure Analysis

The crystal and molecular structure of 4-piperidine derivatives have been extensively studied. For example, 4-piperidinecarboxylic acid hydrochloride has been characterized using techniques like single-crystal X-ray diffraction, revealing detailed structural insights. Such analyses are crucial for understanding the physical and chemical properties of these compounds, which is essential for their application in various scientific research areas (Szafran et al., 2007).

3. Structure-Activity Relationships in Medicinal Chemistry

The structure-activity relationships (SAR) of 4-(Phenylethynyl)piperidine hydrochloride derivatives have been a significant area of research in medicinal chemistry. These studies have led to the development of potent AChE inhibitors, with modifications in the structure leading to varying degrees of activity and selectivity. This research is instrumental in designing more effective and targeted therapeutic agents (Sugimoto et al., 1992).

4. Bioactivity in Cancer Research

Certain derivatives of 4-(Phenylethynyl)piperidine hydrochloride have shown potential bioactivity against leukemia cells. These compounds exhibit cellular growth inhibition, which could be pivotal in developing new therapeutic strategies for treating various cancers (Wang et al., 2009).

5. Inhibition of Blood Platelet Aggregation

Derivatives of 4-(Phenylethynyl)piperidine hydrochloride have been found to inhibit ADP-induced aggregation of blood platelets. This discovery has implications in cardiovascular research, particularly in understanding and managing conditions related to blood clotting and platelet aggregation (Grisar et al., 1976).

Safety And Hazards

When handling 4-(Phenylethynyl)piperidine hydrochloride, it’s important to avoid breathing dust/fume/gas/mist/vapours/spray . If inhaled, remove the victim to fresh air and keep at rest in a comfortable position for breathing . If it gets in the eyes, rinse cautiously with water for several minutes .

将来の方向性

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating a promising future direction for this field of study.

特性

IUPAC Name |

4-(2-phenylethynyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N.ClH/c1-2-4-12(5-3-1)6-7-13-8-10-14-11-9-13;/h1-5,13-14H,8-11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNWOVPGZXSAEIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C#CC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70726306 | |

| Record name | 4-(Phenylethynyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70726306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Phenylethynyl)piperidine hydrochloride | |

CAS RN |

654663-00-0 | |

| Record name | 4-(Phenylethynyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70726306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid](/img/structure/B1426085.png)

![2-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1426090.png)

![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-b]pyridine](/img/structure/B1426091.png)

![{2-[(4-Chlorophenyl)dimethylsilyl]phenyl}methanol](/img/structure/B1426093.png)

![2,4-Difluoro-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3-pyridinyl]benzenesulfonamide](/img/structure/B1426095.png)

![6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride](/img/structure/B1426098.png)